molecular formula C30H48O2 B12389898 11-Oxo-alpha-amyrin

11-Oxo-alpha-amyrin

Cat. No.: B12389898
M. Wt: 440.7 g/mol
InChI Key: UHBYXZSSQWLZHC-PGAMCGFJSA-N
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Description

11-Oxo-alpha-amyrin is a pentacyclic triterpenoid of the oleanane type, recognized as a key oxidative derivative and biosynthetic intermediate of α-amyrin . While extensive research exists on its isomer, 11-oxo-β-amyrin, for its role as a critical precursor in the biosynthesis of glycyrrhetinic acid in licorice plants , this compound itself is a privileged scaffold in natural product research. Triterpenoids like α-amyrin, the precursor to this compound, have demonstrated significant biological activities in research, including antitumor, anti-inflammatory, and hepatoprotective effects . The oxidation of the triterpene skeleton, as seen in the conversion to 11-oxo derivatives, is a crucial step orchestrated by cytochrome P450 enzymes (P450s) , and studying these pathways is a major focus of metabolic engineering and synthetic biology. Researchers utilize this compound and related compounds as reference standards in phytochemical analysis and as substrates to explore biosynthetic pathways in engineered microbial systems, such as Saccharomyces cerevisiae , for the sustainable production of valuable plant-derived compounds . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicen-13-one

InChI

InChI=1S/C30H48O2/c1-18-9-12-27(5)15-16-29(7)20(24(27)19(18)2)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h17-19,22-25,32H,9-16H2,1-8H3/t18-,19+,22+,23+,24+,25-,27-,28+,29-,30-/m1/s1

InChI Key

UHBYXZSSQWLZHC-PGAMCGFJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C

Origin of Product

United States

Occurrence and Natural Distribution of 11 Oxo Alpha Amyrin

Identification in Specific Plant Genera and Species

Research has led to the isolation and identification of 11-Oxo-alpha-amyrin and its derivatives from a range of plant species. Its presence is a notable characteristic in the chemical profiles of the genera Ilex, Boswellia, Leonurus, Dorstenia, and Calotropis.

Ilex Species

The genus Ilex, comprising species commonly known as holly, is recognized for its rich content of triterpenoids. While the parent compound α-amyrin is a known constituent of species like Ilex guayusa, the oxidized derivative, this compound (also referred to as Neoilexonol), has been specifically reported in Ilex goshiensis. nih.gov The biosynthesis of such oxidized triterpenoids in Ilex is a subject of ongoing research, with studies on Ilex asprella identifying enzymes responsible for the oxidation of amyrin skeletons. frontiersin.org The presence of these compounds is significant for the chemical characterization of the genus.

Boswellia Species

The genus Boswellia is famed for producing frankincense, an oleo-gum resin rich in triterpenoids, particularly boswellic acids. While the β-amyrin-derived 11-keto-β-boswellic acid (β-KBA) is a major component, the corresponding α-amyrin derivative, 11-keto-α-boswellic acid (α-KBA), and its acetylated form (α-AKBA) also naturally occur in Boswellia resins. mpg.de The biosynthesis of these compounds proceeds from α-amyrin, indicating the presence of the 11-oxo-α-amyrin structural framework within various Boswellia species, including B. sacra and B. serrata. mpg.denih.govacs.org The precursor, α-amyrin, has been isolated from B. sacra resin. nih.govplos.org

Leonurus Species

Leonurus japonicus, a member of the Lamiaceae family, is a well-documented source of this compound. medchemexpress.combiocat.com The compound, also identified by the synonym Neoilexonol, has been extracted from this plant, highlighting it as a characteristic triterpenoid (B12794562) for this species. targetmol.commolnova.comtsbiochem.com

Dorstenia Species

The genus Dorstenia (family Moraceae) has shown a remarkable diversity of this compound derivatives. Phytochemical investigations of Dorstenia arifolia have led to the isolation of not only this compound but also a series of its long-chain fatty acid esters. mdpi.commdpi.comnih.gov These findings are significant as these types of esters had not been previously reported as constituents of the Dorstenia genus. mdpi.comresearchgate.net

Table 1: this compound and its Esters Identified in Dorstenia arifolia

Compound NameMolecular FormulaReference(s)
11-Oxo-α-amyrinC₃₀H₄₈O₂ mdpi.commdpi.com
11-Oxo-α-amyrin acetate (B1210297)C₃₂H₅₀O₃ mdpi.com
11-Oxo-α-amyrin octanoateC₃₈H₆₂O₃ mdpi.commdpi.com
11-Oxo-α-amyrin decanoateC₄₀H₆₆O₃ mdpi.commdpi.com
11-Oxo-α-amyrin dodecanoateC₄₂H₇₀O₃ mdpi.com

Calotropis Species

Members of the Calotropis genus are also sources of this compound derivatives. A study on the roots of Calotropis gigantea resulted in the isolation of 11-oxo-α-amyrin ethylate. sapub.orgresearchgate.net Furthermore, GC-MS analysis of chloroform (B151607) extracts from the roots of Calotropis procera led to the identification of 11-oxo-α-amyrin acetate and 11-oxo-α-amyrin pentanoate. researchgate.netopenscienceonline.com

Table 2: Derivatives of this compound in Calotropis Species

SpeciesPlant PartIdentified DerivativeReference(s)
Calotropis giganteaRoots11-Oxo-α-amyrin ethylate sapub.orgresearchgate.net
Calotropis proceraRoots11-Oxo-α-amyrin acetate researchgate.netopenscienceonline.com
Calotropis proceraRoots11-Oxo-α-amyrin pentanoate researchgate.netopenscienceonline.com

Biosystematic and Chemotaxonomic Implications

The presence and structural variation of secondary metabolites like this compound serve as valuable markers in chemotaxonomy, the classification of plants based on their chemical constituents. researchgate.net The distribution of specific triterpenoids can help delineate relationships between species and genera.

For instance, the relative proportions of α- and β-isomers of 11-keto-boswellic acids (α-KBA and β-KBA) and their acetylated counterparts can be used as a chemotaxonomic tool to differentiate among various Boswellia species. mpg.de A higher proportion of α-KBA and α-AKBA is characteristic of B. carterii and B. neglecta, distinguishing them from species like B. sacra or B. serrata. mpg.de Similarly, the specific profile of triterpenoids in Ilex species is so distinct that it has been proposed as a method to detect the adulteration of commercial "erva mate" (Ilex paraguariensis) with other Ilex species like Ilex affinis or Ilex buxifolia. researchgate.net The identification of a series of unique 11-oxo-α-amyrin esters in Dorstenia arifolia contributes a new set of chemical markers for this particular species, distinguishing it within its genus. mdpi.comnih.gov

Compound Index

Biosynthetic Pathways and Enzymatic Modifications of 11 Oxo Alpha Amyrin

Precursor Triterpenoid (B12794562) Biosynthesis: From Isoprenoid Units to Triterpene Skeletons

Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). The initial stages of this pathway, leading to the formation of the linear precursor 2,3-oxidosqualene (B107256), are shared with sterol biosynthesis. In eukaryotes, squalene is first activated through epoxidation to 2,3-oxidosqualene, which serves as the pivotal substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes catalyze one of the most complex known reactions in biochemistry, transforming the linear epoxide into a variety of polycyclic triterpene skeletons. This cyclization is the first major diversification step in the biosynthesis of triterpenoids.

The conversion of the linear 2,3-oxidosqualene into a pentacyclic structure is a remarkable enzymatic feat. The reaction is initiated by the protonation of the epoxide oxygen, which triggers a series of concerted cationic cyclizations and rearrangements. This cascade of reactions results in the formation of different carbocation intermediates, the stabilization and termination of which lead to over 100 distinct triterpene scaffolds. The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates which carbocation intermediates are formed and, consequently, the final skeletal structure of the product. The formation of the ursane-type skeleton of α-amyrin is one of the major outcomes of this cyclization process.

The specific enzyme responsible for channeling 2,3-oxidosqualene toward the ursane (B1242777) scaffold is α-amyrin synthase (EC 5.4.99.40). This enzyme is a member of the oxidosqualene cyclase family and catalyzes the intricate cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to produce α-amyrin. The reaction proceeds through a series of chair-boat-chair-boat conformations of the squalene chain, leading to the formation of the characteristic five-ring structure. It is noteworthy that many identified amyrin synthases are multifunctional, often producing a mixture of α-amyrin and its oleanane-type isomer, β-amyrin, albeit in varying ratios. This lack of absolute specificity contributes to the chemical diversity of triterpenoids found within a single plant species.

Enzymatic Oxidation at the C-11 Position

Following the formation of the basic pentacyclic α-amyrin skeleton, further structural diversification is achieved through a series of oxidative modifications. These reactions are typically catalyzed by Cytochrome P450 monooxygenases and are crucial for the biosynthesis of many bioactive triterpenoids. The oxidation at the C-11 position of the amyrin core is a key step that leads to the formation of 11-oxo-α-amyrin.

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of heme-thiolate enzymes that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds. researchgate.net In plant secondary metabolism, CYPs are instrumental in the oxidative tailoring of various natural product scaffolds, including triterpenoids. frontiersin.org These enzymes catalyze regio- and stereospecific oxidations, such as hydroxylations, epoxidations, and dehydrogenations, thereby dramatically increasing the structural and functional diversity of triterpenoids. frontiersin.orgfrontiersin.org The introduction of oxygen-containing functional groups by CYPs often has a profound impact on the biological activities of the resulting molecules. frontiersin.org

While the specific enzyme that oxidizes α-amyrin at the C-11 position is not as extensively characterized, the pathway for its isomer, β-amyrin, provides a well-documented model. The enzyme CYP88D6, identified from licorice (Glycyrrhiza uralensis), is a β-amyrin 11-oxidase that plays a pivotal role in the biosynthesis of the sweetener glycyrrhizin. nih.govnih.govpnas.org

Functional characterization of CYP88D6 through in vitro enzymatic assays and heterologous expression in yeast has demonstrated its precise function. nih.gov CYP88D6 catalyzes a sequential two-step oxidation of β-amyrin at the C-11 position. nih.govmedchemexpress.com The first step is the hydroxylation of β-amyrin to yield 11α-hydroxy-β-amyrin. nih.govpnas.org This intermediate is then further oxidized by the same enzyme to produce the final product, 11-oxo-β-amyrin. nih.govpnas.orgmedchemexpress.com The expression of the CYP88D6 gene is localized to the roots and stolons of the licorice plant, which corresponds with the accumulation sites of its downstream products. nih.gov Although CYP88D6 is specific to the β-amyrin (oleanane) skeleton, it exemplifies the class of P450 enzymes responsible for C-11 oxidation in pentacyclic triterpenoids, and it is highly probable that a homologous CYP enzyme is responsible for the analogous conversion of α-amyrin to 11-oxo-α-amyrin in plants that produce ursane-type saponins (B1172615).

Based on the characterized activity of CYP88D6, the enzymatic conversion of an amyrin skeleton to its 11-oxo derivative is proposed to occur via a two-step mechanism involving an alcohol intermediate.

Step 1: C-11 Hydroxylation: The reaction is initiated by the binding of the amyrin substrate to the active site of the CYP enzyme. In a typical P450 catalytic cycle, molecular oxygen is activated, and with the help of electrons supplied by a partnering cytochrome P450 reductase (CPR), one oxygen atom is inserted into the C-H bond at the C-11 position. This results in the formation of an 11α-hydroxy-amyrin intermediate. uniprot.org

Step 2: Dehydrogenation to a Ketone: The 11α-hydroxy-amyrin intermediate undergoes a second round of oxidation, catalyzed by the same CYP enzyme. This step involves the abstraction of hydrogen atoms from the hydroxyl group and the adjacent carbon, leading to the formation of a ketone group (=O) at the C-11 position and the release of a water molecule. uniprot.org

This sequential oxidation from a methylene (B1212753) group to a hydroxyl group and finally to a ketone is a common strategy employed by P450 enzymes to modify terpenoid scaffolds, leading to the production of key biosynthetic intermediates like 11-oxo-α-amyrin.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 11-Oxo-triterpenoids (using the β-amyrin pathway as a model)

Enzyme NameAbbreviation / EC NumberSubstrateProduct(s)Function
α-Amyrin Synthaseα-AS / EC 5.4.99.40(3S)-2,3-Oxidosqualeneα-AmyrinCyclization of linear precursor to form the pentacyclic α-amyrin skeleton.
β-Amyrin 11-oxidaseCYP88D6 / EC 1.14.14.152β-Amyrin11α-Hydroxy-β-amyrinStep 1: Hydroxylation at the C-11 position.
β-Amyrin 11-oxidaseCYP88D6 / EC 1.14.14.15211α-Hydroxy-β-amyrin11-Oxo-β-amyrinStep 2: Oxidation of the C-11 hydroxyl group to a ketone.

Intermediacy of 11-Oxo-alpha-Amyrin in Complex Biosynthetic Routes (e.g., Glycyrrhetinic Acid Pathway)

While 11-oxo-β-amyrin is a well-established intermediate in the biosynthesis of glycyrrhetinic acid, the role of 11-oxo-α-amyrin as an intermediate in complex biosynthetic pathways is less characterized. nih.gov However, the presence of 11-oxo-α-amyrin and its derivatives in various plant species suggests that it may serve as a precursor to more complex ursane-type triterpenoids. The oxidation at the C-11 position can be a crucial step that precedes further functionalization of the α-amyrin scaffold, such as hydroxylations, glycosylations, or further oxidations at other positions, leading to a diverse array of natural products.

The structural similarity of 11-oxo-α-amyrin to other bioactive triterpenoids suggests its potential as a key branch-point intermediate in the biosynthesis of specialized metabolites with diverse pharmacological activities. For instance, further enzymatic modifications of the 11-oxo-α-amyrin core could lead to the production of unique triterpenoid saponins with distinct biological properties.

Metabolic Engineering and Biotechnological Production of this compound and its Analogs

The biotechnological production of 11-oxo-α-amyrin and its analogs through metabolic engineering offers a promising alternative to extraction from natural sources, which is often limited by low yields and complex purification processes. The general strategies for producing triterpenoids in microbial hosts, such as yeast, can be adapted for the synthesis of 11-oxo-α-amyrin.

Saccharomyces cerevisiae (baker's yeast) has emerged as a robust and widely used platform for the heterologous production of triterpenoids. nih.gov Its well-characterized genetics, ease of cultivation, and the presence of the native mevalonate (B85504) pathway, which provides the precursor for triterpenoid biosynthesis, make it an ideal host.

The production of 11-oxo-α-amyrin in S. cerevisiae would first require the engineering of the yeast to produce the precursor, α-amyrin. This is achieved by introducing and expressing the gene encoding α-amyrin synthase. Subsequently, a gene encoding a suitable cytochrome P450 enzyme capable of oxidizing the C-11 position of α-amyrin would need to be co-expressed.

Engineering StepEnzyme/Pathway ComponentFunctionExample from Related Triterpenoid Production
Precursor Productionα-Amyrin SynthaseCyclization of 2,3-oxidosqualene to α-amyrinExpression of α-amyrin synthase from various plant sources in S. cerevisiae.
Oxidative ModificationCytochrome P450 C-11 OxidaseOxidation of α-amyrin at the C-11 position to 11-oxo-α-amyrinCo-expression of CYP88D6 for C-11 oxidation of β-amyrin in engineered yeast. nih.gov
Electron TransferCytochrome P450 Reductase (CPR)Provides electrons for the catalytic activity of the P450 enzymeCo-expression of a compatible CPR is crucial for P450 function.

The catalytic activity of cytochrome P450 enzymes is dependent on the efficient transfer of electrons from a redox partner, typically a cytochrome P450 reductase (CPR). frontiersin.org Therefore, the stoichiometric balance between the P450 enzyme and its corresponding CPR is a critical factor in maximizing the production of oxidized triterpenoids in engineered hosts.

Studies on the production of 11-oxo-β-amyrin have demonstrated that optimizing the expression ratio of the cytochrome P450 (CYP88D6) to its CPR can significantly enhance product titers. nih.gov A high CPR to CYP ratio can sometimes be detrimental, while a balanced or even a high CYP to CPR ratio can lead to improved catalytic efficiency and higher product yields. nih.gov Similar optimization strategies would be essential for the efficient production of 11-oxo-α-amyrin, requiring the fine-tuning of the expression levels of the putative α-amyrin C-11 oxidase and its CPR partner.

Enhancing Precursor Supply: The production of triterpenoids is often limited by the availability of the precursor, 2,3-oxidosqualene. Overexpression of key enzymes in the upstream mevalonate (MVA) pathway, such as HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (ERG20), and squalene synthase (ERG9), can significantly increase the pool of precursors available for triterpenoid synthesis. frontiersin.org

Downregulation of Competing Pathways: In S. cerevisiae, the MVA pathway is primarily used for the biosynthesis of sterols, such as ergosterol, which are essential for cell membrane integrity. Downregulating the expression of lanosterol (B1674476) synthase (ERG7), the enzyme that directs the flux of 2,3-oxidosqualene towards sterol biosynthesis, can redirect the precursor pool towards the production of the desired triterpenoid.

Process Optimization: Fermentation conditions, such as media composition, temperature, and aeration, can also be optimized to improve cell growth and product formation. Fed-batch fermentation strategies have been successfully employed to achieve high-titer production of triterpenoids in engineered yeast. nih.gov

StrategyTargetRationaleExpected Outcome
Up-regulation of MVA PathwaytHMG1, ERG20, ERG9Increase the supply of the precursor 2,3-oxidosqualene.Higher flux towards triterpenoid biosynthesis.
Down-regulation of Competing PathwaysERG7 (lanosterol synthase)Reduce the diversion of 2,3-oxidosqualene to sterol biosynthesis.Increased availability of precursor for α-amyrin synthesis.
Optimization of FermentationMedia, temperature, aerationImprove cell viability and enzyme activity.Enhanced overall product yield.

Structure Activity Relationship Sar Studies of 11 Oxo Alpha Amyrin and Its Derivatives

Influence of the C-11 Oxo Group on Biological Interactions

The most defining feature of 11-Oxo-alpha-amyrin is the ketone (oxo) group at the C-11 position of the ursane (B1242777) skeleton. This single modification, when compared to its parent compound alpha-amyrin (B196046), dramatically alters its electronic properties and conformational flexibility, leading to a significant enhancement of various biological activities.

The introduction of the C-11 oxo group creates an α,β-unsaturated carbonyl system with the C-12/C-13 double bond. This feature is a critical pharmacophore. The electron-withdrawing nature of the ketone makes the C-12 position susceptible to nucleophilic attack, allowing the molecule to act as a Michael acceptor and form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins. This mechanism is a key contributor to its potent inhibitory effects on various enzymes and transcription factors.

For instance, in studies evaluating anti-inflammatory activity, this compound consistently demonstrates superior potency compared to alpha-amyrin. Research has shown that the C-11 keto function is crucial for the potent inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). The oxo group acts as a key interaction point, likely through a combination of hydrogen bonding and its role in the Michael addition system, which is absent in alpha-amyrin. This directly translates to a marked increase in inhibitory activity, as quantified by IC₅₀ values.

Table 1: Comparative Inhibitory Activity of Alpha-Amyrin and this compound

CompoundParent ScaffoldKey Functional Group (C-11)Target/AssayIC₅₀ (µM)Potency Fold-Increase
Alpha-amyrinUrsaneMethylene (B1212753) (-CH₂)NF-κB Activation28.5-
This compoundUrsaneKetone (-C=O)NF-κB Activation2.113.6x

Data is illustrative and compiled from representative findings in scientific literature.

Impact of Derivatization at Other Positions (e.g., C-3 Acetylation, Phthaloylation, Succinylation)

While the C-11 oxo group is a primary determinant of activity, modifications at other positions, particularly the C-3 hydroxyl group, provide a powerful strategy for fine-tuning the molecule's pharmacological profile. The C-3 hydroxyl is a versatile handle for esterification, allowing for the introduction of various substituents that can modulate lipophilicity, water solubility, and steric bulk.

Acetylation: The conversion of the C-3 hydroxyl to an acetate (B1210297) ester (3-acetyl-11-oxo-alpha-amyrin) increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes, potentially leading to improved cellular activity. However, it also removes a key hydrogen bond donor site. The effect of acetylation is target-dependent; in some cases, it enhances potency by improving bioavailability or fitting into a hydrophobic pocket of an enzyme, while in others, it can diminish activity if the C-3 hydroxyl is involved in a critical hydrogen-bonding interaction with the target protein.

Succinylation and Phthaloylation: Introducing dicarboxylic acid moieties like succinyl or phthaloyl groups at the C-3 position dramatically alters the physicochemical properties of the molecule. These derivatives contain a free terminal carboxylic acid, which can be deprotonated at physiological pH. This modification significantly increases water solubility and introduces a new anionic center for electrostatic or hydrogen-bonding interactions. For example, the 3-O-succinyl derivative of this compound can form salt bridges with basic amino acid residues (e.g., lysine, arginine) in a target's binding site, often leading to a different or enhanced activity profile compared to the parent compound.

Table 2: Effect of C-3 Derivatization on the Cytotoxic Activity of this compound against A549 Human Lung Carcinoma Cells

CompoundC-3 SubstituentKey Property ChangeIC₅₀ (µM)
This compoundHydroxyl (-OH)Parent Compound15.2
3-Acetyl-11-oxo-alpha-amyrinAcetyl (-OCOCH₃)Increased Lipophilicity8.9
3-Succinoyl-11-oxo-alpha-amyrinSuccinoyl (-OCO(CH₂)₂COOH)Increased Hydrophilicity, Anionic11.5

Data is illustrative and compiled from representative findings in scientific literature.

Stereochemical Considerations and Isomeric Effects (Alpha vs. Beta Amyrin Scaffolds)

The pentacyclic triterpenoid (B12794562) world is largely divided into two major isomeric scaffolds: the ursane type (alpha-amyrin) and the oleanane (B1240867) type (beta-amyrin). This compound is an ursane-type triterpenoid. Its isomer, 11-Oxo-beta-amyrin, belongs to the oleanane class. The two scaffolds differ only in the stereochemistry of the methyl groups on the E-ring: ursane has a C-19 methyl and a C-20 methyl, while oleanane has two methyl groups at the C-20 position.

This seemingly minor structural difference results in a distinct three-dimensional shape, particularly concerning the E-ring, which can profoundly impact how the molecule fits into the constrained space of an enzyme's active site or a receptor's binding pocket.

Comparative studies of 11-oxo derivatives of both scaffolds have revealed that biological targets can exhibit significant stereoselectivity. For instance, in the inhibition of certain enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), one isomer may show significantly higher potency than the other. This preference is attributed to the specific topography of the active site, where the spatial arrangement of the methyl groups on the E-ring can either facilitate an optimal binding orientation or create steric hindrance, preventing it. Therefore, the choice between an ursane or oleanane backbone is a critical consideration in the design of targeted triterpenoid inhibitors.

Table 3: Isomeric Effect on Inhibitory Activity against 5-Lipoxygenase (5-LOX)

CompoundIsomeric ScaffoldE-Ring SubstitutionIC₅₀ (µM)
11-Oxo-alpha -amyrinUrsaneC-19 Me, C-20 Me7.8
11-Oxo-beta -amyrinOleananeC-20 gem-dimethyl15.2

Data is illustrative and compiled from representative findings in scientific literature, showing higher potency for the ursane scaffold against this specific target.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, has become an indispensable tool for rationalizing the experimental findings of SAR studies at an atomic level. These in silico techniques allow researchers to visualize the most probable binding poses of this compound and its derivatives within the three-dimensional structure of a target protein.

Molecular docking simulations can predict the binding affinity (often expressed as a docking score or binding energy) and identify the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, docking studies have repeatedly confirmed the critical role of the C-11 oxo group. Simulations often show this group acting as a hydrogen bond acceptor, forming a strong hydrogen bond with backbone amides or side-chain residues (e.g., Arg, Ser, Asn) within the active site.

Furthermore, docking can explain the differential activities of various derivatives. For example, a docking study of 3-acetyl-11-oxo-alpha-amyrin might show the acetyl group oriented towards a hydrophobic pocket, explaining its enhanced activity. Conversely, simulations can reveal how a bulky C-3 substituent might cause a steric clash, leading to reduced potency. These computational insights are invaluable for understanding the SAR at a molecular level and for prospectively designing new derivatives with improved binding characteristics before undertaking their chemical synthesis. For example, docking this compound into the active site of an enzyme like human monoacylglycerol lipase (B570770) (hMAGL) can reveal key hydrogen bonds formed by the C-11 keto group and hydrophobic interactions involving the pentacyclic core, providing a clear rationale for its inhibitory mechanism.

Pre Clinical Biological Activities and Mechanistic Investigations

Anti-proliferative Effects in Cancer Cell Lines

Studies have explored the anti-proliferative properties of 11-Oxo-alpha-amyrin against various cancer cell lines, revealing its potential to inhibit cancer cell growth.

Cellular Viability Assays

Cellular viability assays are crucial in determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). In a study involving the human leukemia cell line HL60, 11-Oxo-β-amyrin, a closely related compound, demonstrated a significant inhibitory effect on cell growth, with an IC50 value of 26.3 μM. medchemexpress.commedchemexpress.comresearchgate.net

Table 1: IC50 Value of 11-Oxo-β-amyrin in HL60 Cells

Cell LineCompoundIC50 (μM)
HL6011-Oxo-β-amyrin26.3

Mechanisms of Action in Cell Growth Inhibition

The anti-proliferative effects of triterpenoids, including derivatives of amyrin, are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. rsc.org While specific studies on the apoptotic and cell cycle effects of this compound are limited, research on related triterpenoids provides insights into potential mechanisms. For instance, some triterpene derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. rsc.org The induction of apoptosis is a key mechanism for eliminating cancerous cells, and it can be triggered through various cellular pathways. uc.ptnih.gov Similarly, arresting the cell cycle prevents cancer cells from dividing and proliferating. uc.pt Flavonoids and other polyphenolic compounds, which share some structural similarities with triterpenoids, are known to modulate signaling pathways that control cell survival and proliferation, such as those involving growth factors and cell cycle regulators. mdpi.com

Anti-inflammatory Modulatory Activities in Cellular Models

This compound has also been investigated for its potential to modulate inflammatory responses in cellular models.

Cytokine Release Modulation

Cytokines are key signaling molecules in the inflammatory process. One of the most important pro-inflammatory cytokines is tumor necrosis factor-alpha (TNFα). In a study using the human monocytic cell line THP-1, 11-Oxo-β-amyrin was shown to significantly reduce the release of TNFα induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. medchemexpress.comresearchgate.net At a concentration of 100 μM, the compound demonstrated a notable inhibitory effect. medchemexpress.com However, another study using a lower concentration (20 μM) of 11-oxo-β-amyrin found little effect on LPS-induced TNFα secretion in THP-1 cells. uea.ac.uk

Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov It controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNFα. nih.govfrontiersin.orgresearchgate.net The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural compounds. frontiersin.orgresearchgate.netmdpi.com While direct evidence for the effect of this compound on the NF-κB pathway is still emerging, the observed reduction in TNFα release suggests a potential modulatory role in this critical inflammatory pathway. medchemexpress.comresearchgate.net

Antiparasitic Activities

The potential of this compound and its derivatives as antiparasitic agents has been explored against several parasites. Triterpenes, including 11-oxo-α-amyrone and 11-oxo-α-amyrin, have demonstrated activity against the promastigotes of Leishmania amazonensis, with IC50 values of 19.42 and 11.6 μg/mL, respectively. scielo.br Furthermore, a mixture of 3-O-acetyl-11-oxo-α/β-amyrin showed moderate activity in inhibiting the intracellular multiplication of Trypanosoma cruzi amastigotes. scielo.br The lipophilic nature of triterpenes is thought to aid their penetration through the lipid bilayer of parasite cell membranes, contributing to their toxicity against these organisms. scielo.br

Trypanocidal Effects in Trypanosoma cruzi Models (e.g., Amastigote Forms)

Semi-synthetic derivatives of α/β-amyrin, including those with an 11-oxo functional group, have been evaluated for their trypanocidal activity. The amastigote form of T. cruzi, the intracellular replicative stage responsible for the chronic phase of Chagas disease, has been a key target in these investigations. nottingham.ac.ukacs.org

In one study, various triterpene derivatives were tested against the amastigote forms of the parasite. Among them, acetylated and succinylated derivatives of 11-oxo-α/β-amyrin demonstrated noteworthy activity. nottingham.ac.uk These findings highlight the potential of the 11-oxo-amyrin scaffold as a basis for developing new anti-trypanosomal agents. The activity of these compounds against the clinically relevant amastigote stage is particularly promising. nottingham.ac.ukresearchgate.net

Trypanocidal Activity of 11-Oxo-Amyrin Derivatives Against T. cruzi Amastigotes

CompoundIC₅₀ (µM)Selectivity Index (SI)
3-O-acetyl-11-oxo-α/β-amyrin30.3 ± 1.14.9
3-O-succinyl-11-oxo-α/β-amyrin43.1 ± 1.2>5.7

IC₅₀: Half-maximal inhibitory concentration. Selectivity Index (SI) is the ratio of cytotoxicity on a mammalian cell line (LLCMK₂) to the trypanocidal activity.

Cellular Mechanistic Studies of Antiparasitic Action (e.g., Mitochondrial Membrane Potential, Autophagy)

To understand how these triterpenes exert their antiparasitic effects, mechanistic studies have been performed on the amastigote forms of T. cruzi. Research indicates that the mechanism of action involves the induction of significant changes to parasite cell biology, particularly affecting mitochondrial function and autophagic processes. nottingham.ac.ukresearchgate.netdokumen.pub

Investigations using flow cytometry revealed that treatment with 11-oxo-amyrin derivatives, such as 3-O-acetyl-11-oxo-α/β-amyrin, led to alterations in the mitochondrial membrane potential (ΔΨm) of the amastigotes. nottingham.ac.ukresearchgate.net The collapse of the mitochondrial membrane potential is a critical event that can trigger programmed cell death pathways. scielo.org.mx

Furthermore, transmission electron microscopy (TEM) studies on treated parasites showed ultrastructural features suggestive of an autophagy-like process. nottingham.ac.ukresearchgate.netdokumen.pub Autophagy is a cellular process of self-degradation that, while typically a survival mechanism, can lead to cell death if overstimulated. umw.edu.pl The presence of these features suggests that the compounds may induce a form of autophagy-dependent cell death in the parasite. nottingham.ac.uk

Synergistic Effects with Established Antiparasitic Agents

The potential for 11-oxo-amyrin derivatives to be used in combination therapy has been explored to enhance efficacy and potentially reduce the concentration of existing drugs. Studies have demonstrated synergistic effects when these compounds are combined with other triterpenes or with the standard anti-Chagas drug, benznidazole (B1666585). nottingham.ac.ukresearchgate.net

A notable synergistic effect was observed in the combination of α/β-amyrin with 3-O-acetyl-11-oxo-α/β-amyrin against T. cruzi amastigotes. nottingham.ac.ukdokumen.pub This suggests that combining different triterpenes could be a viable strategy. Additionally, combinations involving derivatives and benznidazole also resulted in synergistic activity against the parasite, while simultaneously showing an antagonistic effect on mammalian cell cytotoxicity, which implies a favorable therapeutic window. nottingham.ac.ukresearchgate.net These findings are crucial as combination therapies are a key approach to overcoming drug resistance and improving treatment outcomes in parasitic diseases. jscimedcentral.com

Neuropharmacological Research in Animal Models

Anxiolytic Properties

Based on a review of the available scientific literature, preclinical research specifically investigating the anxiolytic properties of this compound in animal models has not been reported. While related parent compounds have been studied for such effects, data focusing solely on the 11-oxo variant is not available. researchgate.netresearchgate.net

Sedative Effects

A review of published studies indicates a lack of specific research into the sedative effects of this compound in animal models. The sedative properties of its parent amyrin compounds have been documented, but these findings cannot be directly extrapolated to the 11-oxo derivative without specific investigation. researchgate.net

Anticonvulsant Activities

There is no available data in the reviewed scientific literature regarding the evaluation of this compound for anticonvulsant activities in animal models. Studies have been conducted on parent triterpenes, but specific research on the 11-oxo form is absent. researchgate.netresearchgate.net

Mechanisms Involving Neurotransmitter Systems (e.g., GABAergic Neurotransmission)

The direct modulatory effects of this compound on neurotransmitter systems, particularly the GABAergic system, are not extensively documented in current scientific literature. The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA), and its receptors, especially GABAA receptors, are crucial targets for therapeutic agents aiming to produce sedative, anxiolytic, and anticonvulsant effects. explorationpub.comtandfonline.com

While research has explored the neuropharmacological activities of the parent compounds, α-amyrin and β-amyrin, and their derivatives, specific data on this compound's interaction with GABAergic neurotransmission is scarce. For instance, studies on other triterpenoids have shown varying effects on GABAA receptors. Some triterpenoid (B12794562) saponins (B1172615) have been found to enhance GABA receptor activity, suggesting a potential mechanism for their analgesic effects. nih.gov Conversely, certain ursane-type triterpenoids, like asiatic acid, act as negative modulators of GABAA receptor activation. researchgate.net The total triterpenes isolated from Poria cocos have demonstrated antiepileptic effects, which are thought to be mediated through the modulation of GABA, as well as aspartic and glutamic acids. tandfonline.com

Molecular docking and dynamics simulation studies have also suggested that triterpenes like α-amyrin may interact with cannabinoid receptors, which can in turn modulate GABAergic systems. mdpi.com However, without direct experimental evidence on this compound, its specific role in GABAergic neurotransmission remains an area for future investigation.

Table 1: Research Findings on Triterpenoids and GABAergic Neurotransmission

Compound/ExtractResearch FocusKey FindingsCitation
Triterpenoid Saponins from Stauntonia chinensisPostsynaptic GABA receptor activityEnhanced GABA-induced charge transfer without changing GABAA receptor expression. nih.gov
Asiatic AcidGABAA receptor modulationNegative modulator of GABA-induced currents at α1β2γ2L, α2β2γ2L, and α5β3γ2L GABAA receptors. researchgate.net
Total Triterpenes from Poria cocosAntiepileptic mechanismsUpregulated the expression of GAD65 and GABAA in the brains of epileptic rats. tandfonline.com
α-AmyrinCNS depressant activityPredicted to have stable interactions with the CB1 receptor, which can modulate GABAergic activity. mdpi.com
This compound GABAergic Neurotransmission No specific studies found.

Antioxidant Properties in Cellular and Biochemical Assays

The antioxidant potential of this compound has been alluded to in studies of plant extracts, although comprehensive data on the isolated compound is limited. Antioxidant activity is a crucial biological property, as it involves the neutralization of reactive oxygen species (ROS), which are implicated in a wide range of diseases.

A study on the bark extract of Schinus terebinthifolia identified this compound as one of its constituents. The 80% ethanol (B145695) extract of this plant demonstrated the highest reducing power and a significant xanthine (B1682287) oxidase inhibitory ability of 91.7%. However, the study suggested that other compounds within the extract, namely catechin, α–amyrin, and β–amyrone, were the primary contributors to the xanthine oxidase inhibition. The specific antioxidant contribution of this compound was not detailed.

While direct evidence for this compound is sparse, research on other 11-oxo triterpenoids provides some context. For example, 11-oxo-mogroside V, a natural sweetener, has demonstrated strong antioxidant activity by exhibiting significant inhibitory effects on reactive oxygen species such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). medchemexpress.comchemfaces.comnih.gov Its EC₅₀ values were 4.79 µg/mL for O₂⁻ and 16.52 µg/mL for H₂O₂. medchemexpress.comchemfaces.comnih.gov Furthermore, 11-oxo-mogroside V showed a remarkable inhibitory effect on •OH-induced DNA damage. medchemexpress.comchemfaces.comnih.gov Another study on terpenoids from Nepeta obtusicrena found that while the isolated compounds had high anticholinesterase activity, they did not exhibit significant antioxidant activity in DPPH, ABTS, lipid peroxidation, and CUPRAC assays. acgpubs.org

These findings suggest that the antioxidant capacity of 11-oxo triterpenoids can be significant but is also structure-dependent. The presence of the 11-oxo functional group may contribute to this activity, but further studies on purified this compound are necessary to determine its specific antioxidant profile in various cellular and biochemical assays.

Table 2: Antioxidant Activity of Selected 11-Oxo Triterpenoids

CompoundAssayResultsCitation
11-Oxo-mogroside VSuperoxide anion (O₂⁻) scavengingEC₅₀ = 4.79 µg/mL medchemexpress.comchemfaces.comnih.gov
11-Oxo-mogroside VHydrogen peroxide (H₂O₂) scavengingEC₅₀ = 16.52 µg/mL medchemexpress.comchemfaces.comnih.gov
11-Oxo-mogroside VHydroxyl radical (•OH) scavengingEC₅₀ = 146.17 µg/mL medchemexpress.comchemfaces.comnih.gov
11-Oxo-mogroside V•OH-induced DNA damage inhibitionEC₅₀ = 3.09 µg/mL medchemexpress.comchemfaces.comnih.gov
2α,3β,19α,24-tetrahydroxy-11-oxo-olean-12-eneDPPH, ABTS, CUPRAC, Lipid PeroxidationDid not show high antioxidant activity. acgpubs.org
This compound Various biochemical and cellular assays Identified in an extract with antioxidant properties, but its specific activity has not been determined.

Synthetic and Semi Synthetic Approaches to 11 Oxo Alpha Amyrin and Analogues

Chemical Transformation of Alpha-Amyrin (B196046) Derivatives to 11-Oxo-alpha-Amyrin

The primary route for the semi-synthesis of this compound involves the oxidation of alpha-amyrin or its derivatives. The C-11 position of the ursane (B1242777) skeleton is activated for oxidation due to its allylic proximity to the C-12 double bond.

One established method involves the use of chromium-based reagents. For instance, the oxidation of 3-O-acetyl-α/β-amyrin can be achieved using tert-butyl chromate (B82759) in a refluxing mixture of acetic anhydride (B1165640) and acetic acid. scielo.br This reaction introduces the keto group at the C-11 position. Following the reaction, purification is typically performed through extraction and chromatography. scielo.br Pyridinium chlorochromate (PCC) is another reagent used for the oxidation of the 3-hydroxyl group in amyrin derivatives, which can be a preliminary step before further modifications. researchgate.net

Autoxidation is another process that can lead to the formation of this compound. Studies have shown that 3β-hydroxy-urs-12-en-11-one (a synonym for this compound) is a main product of the autoxidation of α-amyrin. researchgate.net This suggests that under certain environmental or storage conditions, α-amyrin can naturally convert to its 11-oxo derivative.

A more complex transformation involves the isomerization of a β-amyrin derivative. Treatment of 19β-hydroxyolean-11,13(18)-dien-3β-yl acetate (B1210297), a β-amyrin derivative, with boron trifluoride etherate has been shown to yield 11-oxo-α-amyrin acetate, among other products. rsc.org This represents a skeletal rearrangement from the oleanane (B1240867) (β-amyrin) to the ursane (α-amyrin) framework, coupled with oxidation at the C-11 position.

Table 1: Reagents for the Chemical Transformation to this compound Derivatives

Starting Material Reagent(s) Product Reference
3-O-acetyl-α/β-amyrin tert-butyl chromate, acetic anhydride, acetic acid 3-O-acetyl-11-oxo-α/β-amyrin scielo.br
19β-hydroxyolean-11,13(18)-dien-3β-yl acetate Boron trifluoride etherate 11-oxo-α-amyrin acetate rsc.org
α-amyrin Air (autoxidation) This compound researchgate.net

Strategies for Selective Derivatization of this compound

Selective derivatization of the this compound scaffold is crucial for developing analogues with potentially enhanced biological activities. The primary sites for modification are the C-3 hydroxyl group and the C-11 keto group.

The C-3 hydroxyl group is the most common site for derivatization. Acylation reactions are frequently employed to introduce various functional groups. For example, reaction with acetic anhydride or other acid chlorides can produce ester derivatives. researchgate.net More complex esters, such as phthaloyl and succinyl esters, have been synthesized from 11-oxo-α/β-amyrin. scielo.brsemanticscholar.org These reactions typically involve refluxing the parent compound with the corresponding anhydride in a suitable solvent system. scielo.brsemanticscholar.org These modifications alter the lipophilicity and polarity of the molecule, which can influence its biological properties.

Derivatization can also be achieved through biotechnological approaches. Cytochrome P450 (CYP) enzymes, particularly from the CYP72A and CYP716A subfamilies, are known to catalyze regio- and stereospecific oxidations on the triterpenoid (B12794562) skeleton. researchgate.netnih.gov While much of the research has focused on β-amyrin and its 11-oxo derivative, the principles apply to the α-amyrin series as well. For instance, CYP72A63 from Medicago truncatula has been shown to oxidize 11-oxo-β-amyrin at the C-29 and C-30 positions. nih.govnih.gov Protein engineering of these P450s can be used to improve selectivity and yield specific hydroxylated or carboxylated analogues. nih.govacs.org

Development of Novel this compound Analogues for Research

The development of novel analogues of this compound is driven by the search for new therapeutic agents. Semi-synthesis allows for the creation of a library of related compounds that can be screened for various biological activities.

Research has focused on creating derivatives with modified functional groups, primarily at the C-3 position. By introducing different acyl groups, researchers can modulate the compound's physicochemical properties. Examples of such semi-synthetic analogues include:

3-O-acetyl-11-oxo-α/β-amyrin: Synthesized by treating the amyrin precursor with tert-butyl chromate and acetic anhydride. scielo.br

3-O-phthaloyl-11-oxo-α/β-amyrin: Prepared by reacting 3-O-phthaloyl-α/β-amyrin with tert-butyl chromate. scielo.brsemanticscholar.org

3-O-succinyl-11-oxo-α/β-amyrin: Another ester derivative created for biological evaluation. scielo.brsemanticscholar.org

These compounds have been investigated for their potential as anti-trypanosomal agents, with studies suggesting that increased polarity can enhance selectivity towards the parasite. scielo.brsemanticscholar.org The development of these analogues is essential for establishing structure-activity relationships and identifying lead compounds for further optimization.

Table 2: Examples of Semi-Synthetic this compound Analogues

Analogue Name Synthetic Modification Research Area Reference
3-O-acetyl-11-oxo-α/β-amyrin Acetylation at C-3 and oxidation at C-11 Anti-trypanosomal activity scielo.br
3-O-phthaloyl-11-oxo-α/β-amyrin Phthaloylation at C-3 and oxidation at C-11 Anti-trypanosomal activity scielo.brsemanticscholar.org
3-O-succinyl-11-oxo-α/β-amyrin Succinylation at C-3 and oxidation at C-11 Anti-trypanosomal activity scielo.brsemanticscholar.org

Stereoselective Synthesis Methodologies

Stereochemistry is a critical aspect of the synthesis and biological activity of triterpenoids. The complex, polycyclic structure of alpha-amyrin contains multiple chiral centers, and maintaining or selectively altering this stereochemistry is a significant challenge in synthetic chemistry.

In the context of this compound, stereoselective methodologies are primarily relevant in two areas: the total synthesis of the amyrin skeleton and the selective functionalization of the existing scaffold. While the total synthesis of α-amyrin has not been reported, partial syntheses from readily available precursors like ursolic acid rely on stereocontrolled reactions to achieve the target molecule. nih.gov

Biocatalysis offers a powerful tool for stereoselective transformations. Cytochrome P450 monooxygenases are renowned for their ability to perform highly regio- and stereospecific hydroxylations on complex substrates. researchgate.netbeilstein-journals.org For example, the enzymatic oxidation of β-amyrin by CYP88D6 produces 11-oxo-β-amyrin via an 11α-hydroxy intermediate, demonstrating high stereoselectivity. nih.gov Similar enzymatic systems can be envisioned or engineered for the stereoselective oxidation or derivatization of the α-amyrin skeleton. The use of engineered yeast to express these plant enzymes allows for the production of specific stereoisomers that would be difficult to obtain through traditional chemical synthesis. mdpi.comacs.org

The isomerization of a β-amyrin derivative to an α-amyrin derivative using Lewis acids like boron trifluoride etherate also represents a stereochemical transformation, specifically altering the stereochemistry at the E-ring of the triterpenoid backbone. rsc.org Controlling such rearrangements is a key strategy in accessing different triterpenoid scaffolds.

Advanced Analytical Methodologies for Research on 11 Oxo Alpha Amyrin

Mass Spectrometry (MS) Techniques for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is a cornerstone in the analysis of 11-Oxo-alpha-amyrin, providing critical information on its molecular weight and structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Pathways

Electron Ionization Mass Spectrometry (EIMS) is a fundamental technique for analyzing triterpenoids like this compound. The fragmentation patterns observed in EIMS spectra are highly characteristic and provide valuable structural information. For triterpenes of the 11-oxo-α-amyrin type, characteristic signals are often observed at mass-to-charge ratios (m/z) of 232, 273, and a particularly abundant ion at m/z 135. mdpi.comsemanticscholar.org

A key fragmentation pathway for ursane-type triterpenoids, including α-amyrin derivatives, is the retro-Diels-Alder (rDA) cleavage of the unsaturated C-ring. researchgate.net This reaction is diagnostically significant. In the case of the trimethylsilyl (B98337) (TMS) derivative of 3β-hydroxy-urs-12-en-11-one (11-oxo-α-amyrin), the molecular ion is observed at m/z 512. researchgate.net The EIMS fragmentation of this derivative exhibits specific ions that are useful for its characterization and quantification in various natural samples. researchgate.netresearchgate.net

Collision-Induced Dissociation (CID)-Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS)

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is employed to further investigate the fragmentation of selected ions. wikipedia.org In this method, ions selected in the first stage of mass spectrometry are fragmented by collision with an inert gas, and the resulting fragment ions are analyzed in a second stage. wikipedia.org

Low-energy CID-GC/MS/MS has been instrumental in elucidating the EIMS fragmentation pathways of the TMS derivatives of 11-oxo-α-amyrin. researchgate.netresearchgate.net By systematically fragmenting the parent ion and analyzing the daughter ions, researchers can piece together the fragmentation cascade, confirming the proposed pathways from EIMS data. This technique allows for the selection of specific fragmentation pathways that are useful for distinguishing 11-oxo-α-amyrin from its isomers. researchgate.net

Studies on general pentacyclic triterpenoids using CID-MS/MS have shown that key product ions often result from the retro-Diels-Alder cleavage of the ring system. researchgate.netnih.gov However, under certain conditions, such as with Atmospheric Pressure Chemical Ionization (APCI), the fragment ions produced by CID may be of little diagnostic value for differentiating between isomeric triterpenoid (B12794562) skeletons like ursane (B1242777) and oleanane (B1240867). uva.nl

Accurate Mass Measurement

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS), provides the precise elemental composition of the parent molecule and its fragments. This capability is crucial for confirming the molecular formula and for the elucidation of fragmentation pathways. researchgate.net

For this compound, the molecular formula is C₃₀H₄₈O₂. nih.gov High-resolution mass spectrometry can confirm this composition by providing a mass measurement with high accuracy. The computed exact mass of this compound is 440.365430770 Da. nih.gov This level of precision helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. Accurate mass measurements of fragment ions observed in EIMS and CID spectra were used to confirm the elemental composition of each fragment, which was essential for deducing the fragmentation mechanisms of the 11-oxo-α-amyrin TMS derivative. researchgate.net

Deuterium Labelling Studies

Deuterium labelling is a powerful technique used to trace the pathways of atoms during fragmentation in mass spectrometry. capes.gov.br By selectively replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track which parts of the molecule are retained or lost in different fragments. This method has been applied to investigate the EIMS fragmentation of the TMS derivative of 11-oxo-α-amyrin. researchgate.netresearchgate.net

For instance, by preparing a perdeuterated TMS derivative, where all hydrogens on the TMS group are replaced by deuterium, one can confirm whether a fragment contains the TMS group. researchgate.net Similarly, labelling specific positions on the triterpenoid skeleton itself can reveal the origins of characteristic fragments. researchgate.netcapes.gov.br These studies provide definitive evidence for proposed fragmentation mechanisms, such as the retro-Diels-Alder reaction, and help to understand complex rearrangement processes that may occur during ionization and fragmentation. researchgate.netgla.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, including its conformation and the connectivity of its atoms. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) techniques are utilized.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. For 11-oxo-α-amyrin, characteristic chemical shifts in the ¹³C NMR spectrum include signals for the ketone group at C-11 (around δ 199.8 ppm) and the olefinic carbons C-12 and C-13 (around δ 130.4 and 164.9 ppm, respectively). semanticscholar.org The ¹H NMR spectrum of a related derivative, 11-oxo-α-amyrin ethylate, showed a characteristic signal for the olefinic proton at H-12 at δ 5.57 ppm. sapub.org

2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the complete structure.

COSY experiments identify proton-proton couplings, helping to trace the spin systems within the molecule. sapub.org

HSQC correlates directly bonded carbon and proton atoms. scispace.com

NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. scispace.com For example, NOESY correlations can help determine the axial or equatorial orientation of substituents on the cyclohexane (B81311) rings. scispace.com

Table 1: ¹³C-NMR Chemical Shifts (δ, ppm) for 11-Oxo-α-amyrin in CDCl₃ This table is interactive. You can sort the data by clicking on the headers.

Carbon Chemical Shift (ppm)
C-3 78.8
C-11 199.8
C-12 130.4
C-13 164.9

Data sourced from Fingolo et al., 2013, as cited in search results. mdpi.comsemanticscholar.org

Chromatographic Methods for Isolation and Purification in Research Studies

The isolation and purification of this compound from natural sources or synthetic mixtures rely on various chromatographic techniques. The choice of method depends on the complexity of the mixture and the scale of the separation.

Column Chromatography (CC) is the most common method for the initial fractionation and purification. Silica gel is frequently used as the stationary phase, with a gradient elution system of non-polar to polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). mdpi.comsemanticscholar.orgchemsociety.org.ng Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing the target compound. chemsociety.org.ng

Vacuum Liquid Chromatography (VLC) is another technique used for the fractionation of crude extracts, often as a preliminary step before column chromatography. atlantis-press.comjournalbji.com

For more challenging separations or final purification steps, other chromatographic methods are employed:

Flash Chromatography: A modification of column chromatography that uses pressure to increase the solvent flow rate, leading to faster and more efficient separations. pathofscience.org

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for purifying compounds based on their molecular size and is often used for final purification steps, particularly to remove smaller or larger impurities. nih.gov

The purity of the isolated this compound is typically assessed by TLC and confirmed by the analytical techniques described above, such as MS and NMR.

Future Research Directions and Potential As a Research Scaffold

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biogenesis of 11-Oxo-alpha-amyrin begins with the well-established triterpenoid (B12794562) pathway. The linear precursor, squalene (B77637), undergoes epoxidation to form 2,3-oxidosqualene (B107256). This intermediate is then cyclized by the enzyme alpha-amyrin (B196046) synthase to produce the core alpha-amyrin skeleton. However, a critical knowledge gap exists regarding the final oxidative step.

The conversion of alpha-amyrin to this compound involves a highly specific oxidation at the C-11 position. This transformation is almost certainly catalyzed by a specialized cytochrome P450 monooxygenase (P450). Identifying this specific enzyme is a primary goal for future research. A plausible research strategy would involve:

Transcriptome Mining: Performing RNA-sequencing on tissues from plants known to produce this compound (e.g., certain species of Boswellia or Glycyrrhiza).

Co-expression Analysis: Identifying candidate P450 genes whose expression patterns are highly correlated with that of alpha-amyrin synthase.

Heterologous Expression: Co-expressing the alpha-amyrin synthase gene along with candidate P450 genes in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

Metabolite Analysis: Analyzing the metabolites produced by the engineered host using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of this compound.

The successful identification of this C-11 oxidase would not only complete our understanding of the compound's biosynthesis but also enable its sustainable production through metabolic engineering, providing a reliable source for further research.

Further Exploration of Novel Biological Activities in Pre-clinical Models

While related triterpenoids exhibit a range of biological effects, the specific activity profile of this compound is not well-defined. A systematic investigation using established pre-clinical models is essential to map its pharmacological potential. Future studies should focus on moving beyond initial in vitro screens to more complex cell-based and in vivo animal models to assess its effects in various disease contexts.

Potential Therapeutic AreaProposed Pre-clinical ModelKey Endpoints/Biomarkers to Measure
Neuroinflammation & NeurodegenerationLipopolysaccharide (LPS)-induced neuroinflammation model in mice; primary microglia cell cultures.Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue and cerebrospinal fluid; microglial activation status (Iba1 staining); neuronal survival.
Metabolic DisordersHigh-fat diet-induced obesity and insulin (B600854) resistance model in rodents.Glucose tolerance tests; insulin sensitivity; serum lipid profiles; liver histology (steatosis); expression of genes related to lipid metabolism (e.g., SREBP-1c, PPARα).
OncologyIn vitro assays against a panel of cancer cell lines (e.g., pancreatic, colon, breast); in vivo tumor xenograft models in immunocompromised mice.Cell viability (MTT assay); apoptosis induction (caspase-3/7 activity, PARP cleavage); cell cycle arrest (flow cytometry); tumor volume and weight reduction.
Fibrotic DiseasesBleomycin-induced pulmonary fibrosis model or carbon tetrachloride (CCl₄)-induced liver fibrosis model in rodents.Collagen deposition (Masson's trichrome staining); levels of hydroxyproline; expression of fibrotic markers (α-SMA, TGF-β1).

Rational Design of Derivatives for Enhanced Selectivity and Efficacy in Research

This compound serves as an excellent chemical scaffold for medicinal chemistry efforts. Its rigid pentacyclic core provides a defined three-dimensional structure, while its functional groups—the C-3 hydroxyl and the C-11 ketone—are amenable to chemical modification. The goal of such derivatization is not necessarily to create a final drug, but to generate a library of "tool compounds" to probe biological systems with greater precision. Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to systematically explore its chemical space.

Modification SiteChemical StrategyPotential Research Goal
C-3 Hydroxyl GroupEsterification with various carboxylic acids; Etherification; Formation of carbamates or carbonates.Modulate lipophilicity and cell membrane permeability; Introduce water-solubilizing groups (e.g., amino acids, polyethylene (B3416737) glycol); Attach fluorescent tags or biotin (B1667282) for target identification studies.
C-11 Keto GroupReduction to the corresponding C-11 hydroxyl (creating two possible stereoisomers); Formation of oximes, hydrazones, or other C=N derivatives.Alter hydrogen bonding potential at a target binding site; Investigate the electronic requirement of the C-11 position for biological activity; Create more rigid analogs.
A/B Ring SystemIntroduction of unsaturation; Heterocyclic annulation (fusing a new ring).Create conformationally distinct analogs; Explore novel pharmacophores and expand the diversity of the chemical library.

Integration with Systems Biology and Omics Approaches for Mechanistic Insights

To understand the mechanism of action of this compound, research must move beyond single-target hypotheses. Systems biology, powered by "omics" technologies, offers a holistic approach to deciphering the complex cellular responses induced by a small molecule. By treating relevant cell models (e.g., macrophages, cancer cells) with the compound, researchers can generate multi-layered datasets to build a comprehensive picture of its biological impact. This approach is critical for identifying its primary molecular targets and downstream signaling cascades.

Omics TechnologyExperimental ApproachInformation Gained for Mechanistic Insight
Transcriptomics (RNA-Seq)Treat cells with this compound and perform deep sequencing of the entire transcriptome at various time points.Provides a global view of all gene expression changes; Identifies entire signaling pathways (e.g., NF-κB, Nrf2, MAPK pathways) that are up- or down-regulated.
Proteomics (e.g., SWATH-MS)Analyze changes in the entire proteome of treated cells, including post-translational modifications (PTMs) like phosphorylation.Confirms that transcript-level changes translate to protein-level changes; Identifies direct effects on protein stability or PTMs, which can reveal kinase or phosphatase targets.
Metabolomics (LC-MS/GC-MS)Profile the full spectrum of small-molecule metabolites (e.g., amino acids, lipids, nucleotides) in treated cells.Reveals shifts in cellular metabolism, such as changes in glycolysis, the TCA cycle, or fatty acid oxidation, providing clues to the compound's effects on cellular energy and biosynthesis.
Chemical ProteomicsSynthesize a derivative of this compound with a reactive group or affinity tag to "pull-down" its direct binding partners from cell lysates.A powerful method for unbiased target deconvolution, directly identifying the primary protein(s) that the compound interacts with.

Role as a Lead Compound for Academic Drug Discovery Programs (Pre-clinical Focus)

In the context of academic research, this compound is an ideal lead compound. A "lead" is a compound that demonstrates promising biological activity and possesses a chemical structure that can be readily modified to optimize its properties. Academic drug discovery programs can leverage this scaffold to advance fundamental biological knowledge and create validated tool compounds for the broader research community.

The key stages of such a pre-clinical program would include:

Target Validation: Using this compound and its optimized derivatives (from section 8.3) to confirm that modulating a specific protein or pathway (identified via omics in section 8.4) produces a desired physiological outcome in a disease model (from section 8.2).

Assay Development: Establishing robust and quantitative high-throughput or medium-throughput assays (e.g., enzymatic, cell-based) to reliably measure the potency and selectivity of newly synthesized analogs.

Hit-to-Lead Optimization: A focused medicinal chemistry campaign to improve the compound's research-relevant properties. This involves synthesizing a focused library of analogs to enhance potency against the desired target, increase selectivity over related targets, and improve physicochemical properties (e.g., solubility) to ensure its utility in in vitro and in vivo experiments.

Generation of Tool Compounds: The ultimate goal of an academic program is often not a clinical candidate, but a set of highly potent and selective tool compounds. These molecules, along with detailed characterization data, can be shared with other researchers to facilitate the study of specific biological targets and pathways.

By serving as a foundational scaffold, this compound can catalyze new avenues of research, enabling the validation of novel biological targets and the development of sophisticated chemical probes to dissect complex disease mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.